molecular formula C35H53NO3 B100516 alpha-Tocopherol nicotinate CAS No. 16676-75-8

alpha-Tocopherol nicotinate

Cat. No.: B100516
CAS No.: 16676-75-8
M. Wt: 535.8 g/mol
InChI Key: MSCCTZZBYHQMQJ-BRALORKRSA-N
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Description

Vitamin E nicotinate (tocopheryl nicotinate) is an ester formed by linking α-tocopherol (vitamin E) to nicotinic acid (vitamin B3) via an ester bond . This synthetic derivative combines the antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of niacin. It is metabolized in vivo to release free α-tocopherol and nicotinic acid, but emerging evidence suggests it may also function independently as a signaling molecule .

Vitamin E nicotinate has been studied for its roles in cardiovascular health, anti-inflammatory responses, and lipid metabolism.

Properties

CAS No.

16676-75-8

Molecular Formula

C35H53NO3

Molecular Weight

535.8 g/mol

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25?,26?,35-/m1/s1

InChI Key

MSCCTZZBYHQMQJ-BRALORKRSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

Other CAS No.

51898-34-1
43119-47-7
16676-75-8

Synonyms

3-dl-alpha-tocopheryl nicotinate
alpha-tocopheryl nicotinate
alpha-tocopheryl nicotinate, (2R*(4R*,8R*)-(+-))-isomer
tocopheryl nicotinate

Origin of Product

United States

Preparation Methods

Nicotinoyl Chloride as an Electrophilic Agent

Nicotinoyl chloride, derived from nicotinic acid and chlorinating agents (e.g., thionyl chloride), reacts with α-tocopherol’s phenolic hydroxyl group to form VE nicotinate. A representative protocol involves:

  • Dissolving α-tocopherol (0.116 mol) and nicotinoyl chloride (0.116 mol) in toluene.

  • Adding triethylamine (0.116 mol) as an acid scavenger at 20°C.

  • Reacting for 4–6 hours, followed by aqueous workup and ethanol recrystallization.

This method achieves crude yields of 89–97%, but requires stringent control of moisture and generates hydrochloric acid as a byproduct, necessitating corrosion-resistant equipment.

Triphosgene-Mediated Synthesis

Reaction Mechanism and Optimization

The CN102816153B patent introduces a one-pot synthesis using triphosgene (bis(trichloromethyl) carbonate) as a mild chlorinating agent. Key advantages include reduced corrosivity and higher selectivity. The reaction proceeds via in situ generation of nicotinoyl chloride:

Nicotinic Acid+TriphosgeneNicotinoyl Chloride+CO2+HCl\text{Nicotinic Acid} + \text{Triphosgene} \rightarrow \text{Nicotinoyl Chloride} + \text{CO}_2 + \text{HCl}

Subsequent esterification with α-tocopherol yields VE nicotinate. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Molar Ratio (Tocopherol:Acid:Triphosgene:Et₃N)1:1.1–1.5:0.37–0.5:2.2–4.5Maximizes conversion (≤96.5%)
Temperature-5°C to 20°CPrevents decomposition
SolventToluene or DichloromethaneEnhances solubility

Industrial-Scale Protocol

  • Step 1 : Nicotinic acid (14.3 g, 0.116 mol) and triphosgene (11.3 g, 0.038 mol) are dissolved in toluene (150 mL).

  • Step 2 : α-Tocopherol (50 g, 0.116 mol) is added, followed by dropwise addition of triethylamine (11.74 g, 0.116 mol) at 20°C.

  • Step 3 : Post-reaction, the mixture is washed with sodium bicarbonate and purified via ethanol recrystallization, yielding 49.7 g (80% recovery) of 99.5% pure product.

Transesterification Approaches

Vitamin E Acetate and Nicotinoyl Esters

Transesterification avoids direct handling of chlorinating agents. For example:

  • Vitamin E acetate (4.1 g) and methyl nicotinate (4.79 g) are refluxed in xylene with sodium methoxide.

  • Heating at 170°C for 6 hours yields VE nicotinate (77.5%) after molecular distillation.

While operationally simpler, this method suffers from lower yields and energy-intensive distillation steps.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)AdvantagesLimitations
Nicotinoyl Chloride89–9798–99.5High selectivityCorrosive byproducts
Triphosgene89.2–96.599.3–99.7Mild conditions, scalableRequires strict temperature control
Transesterification70–77.595–98Avoids chlorinating agentsHigh energy input, lower yields

Triphosgene-mediated synthesis emerges as the most industrially viable method due to its balance of yield, safety, and environmental compliance.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Toluene and dichloromethane are reclaimed via vacuum distillation (≥90% recovery), reducing raw material costs. Sodium bicarbonate washes neutralize residual HCl, generating innocuous sodium chloride and carbon dioxide.

Cost Analysis

  • Raw Materials : Nicotinic acid ($20/kg) and triphosgene ($15/kg) contribute to 60% of total costs.

  • Energy : Cooling to -5°C adds 15–20% to operational expenses.

Quality Control and Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile/water (80:20 v/v).

  • Detection : UV at 254 nm.

HPLC confirms purity ≥99.5%, with retention times matching VE nicotinate standards.

Infrared Spectroscopy

Characteristic peaks include:

  • Ester C=O stretch at 1730 cm⁻¹.

  • Aromatic C-N stretch at 1580 cm⁻¹ .

Scientific Research Applications

Cardiovascular Health

Vitamin E nicotinate has been studied for its role in cardiovascular health, particularly concerning its effects on blood rheology and oxidative stress.

  • Case Study: Diabetic Patients
    A study conducted by Chung et al. examined the effects of α-tocopheryl nicotinate on hemorheological properties in seven female patients with type 2 diabetes. The treatment involved oral administration of 900 mg/day for three months. Results indicated significant improvements in blood viscosity and red blood cell deformability, suggesting enhanced microcirculation without notable changes in plasma viscosity or red blood cell rigidity .
  • Mechanism of Action
    The compound appears to reduce lipid peroxidation stress in erythrocyte membranes, as demonstrated by a decrease in malondialdehyde levels, which are markers of oxidative stress. While levels remained elevated compared to healthy controls, the reduction was significant, indicating potential benefits for diabetic patients with retinopathy .

Anti-inflammatory Properties

Vitamin E nicotinate has been identified as having anti-inflammatory effects through mechanisms that do not solely rely on free radical scavenging.

  • Research Findings
    A computational analysis highlighted that vitamin E nicotinate can act as an anti-inflammatory molecule. This action is attributed to its ability to modulate cellular signaling pathways independent of direct antioxidant activity .
  • Cell Signaling
    Metabolomics studies have shown that vitamin E nicotinate influences various primary fatty acid amides and activates mitogen-activated protein kinases (MAPKs), which are crucial in cellular response mechanisms . This suggests that the compound may play a role in regulating inflammation and cellular stress responses.

Potential in Treating Chronic Diseases

The unique properties of vitamin E nicotinate make it a candidate for addressing various chronic diseases.

  • Heart Failure Studies
    Research indicates that levels of α-tocopheryl nicotinate are significantly reduced in heart failure models. This reduction suggests a potential role for this compound in cardiac health and its importance in metabolic processes related to heart function .
  • Comparison with Other Forms of Vitamin E
    Studies have suggested differences in metabolism and efficacy between vitamin E nicotinate and other forms such as α-tocopherol or α-tocopheryl acetate. These differences may influence therapeutic outcomes in chronic disease management .

Summary of Research Findings

The following table summarizes key findings from various studies on vitamin E nicotinate:

Study Population Dosage Duration Key Findings
Chung et al. Type 2 Diabetes Patients900 mg/day3 monthsImproved blood viscosity and red cell deformability; reduced oxidative stress markers
Metabolomics Study Cell Cultures--Upregulation of fatty acid amides; activation of MAPKs; anti-inflammatory effects
Heart Failure Study Rat Models--Significant reduction of α-tocopheryl nicotinate levels; potential implications for cardiac health

Comparison with Similar Compounds

Comparison with Similar Vitamin E Derivatives

Structural and Functional Differences

Compound Structure Key Functional Groups Primary Applications
Vitamin E Nicotinate Ester of α-tocopherol + nicotinic acid Ester bond, pyridine ring Anti-inflammatory, lipid modulation, cardiovascular support
α-Tocopherol Free alcohol form of vitamin E Hydroxyl group Antioxidant, membrane protection
α-Tocopheryl Acetate Ester of α-tocopherol + acetic acid Acetyl ester Dietary supplementation, skincare
α-Tocopheryl Succinate Ester of α-tocopherol + succinic acid Succinyl ester Anticancer, apoptosis induction

Key Insights :

  • Antioxidant Activity : Free α-tocopherol directly scavenges free radicals, while esterified forms (nicotinate, acetate, succinate) require enzymatic hydrolysis to release active vitamin E .
  • Bioactivity : Vitamin E nicotinate uniquely combines vitamin E and niacin effects, such as improving blood viscosity in diabetic patients and enhancing anti-inflammatory signaling .

Pharmacokinetic Profiles

Data from human and animal studies reveal differences in absorption, metabolism, and bioavailability:

Table 1: Pharmacokinetic Parameters in Humans
Parameter Vitamin E Nicotinate (0.6 g dose) Vitamin E Nicotinate (0.4 g dose) α-Tocopheryl Acetate (Animal Study)
Tmax (h) 5.1 ± 0.6 4.40 ± 0.31 12 (peak in rats)
Cmax 1,094.6 ± 290.8 μg/L 0.46 ± 0.08 μg/mL Higher than nicotinate in lambs
Half-life (h) 8.0 ± 0.8 6.52 ± 2.16 12–24 (species-dependent)
AUC (0–24h) 10,953.5 ± 2,184.2 μg·h/L 2.50 ± 0.39 μg·h/mL N/A

Key Insights :

  • Vitamin E nicotinate exhibits slower absorption (Tmax ~4–5 h) and longer half-life compared to unesterified α-tocopherol .
  • α-Tocopheryl acetate demonstrates superior bioavailability in lambs, likely due to more efficient hydrolysis .

Key Insights :

  • Vitamin E nicotinate uniquely enhances anti-inflammatory pathways (e.g., ERK phosphorylation) and upregulates anti-inflammatory lipids like anandamide, independent of its hydrolysis products .
  • In clinical trials, vitamin E nicotinate combined with berberine outperformed simvastatin in improving lipid profiles (TG, LDL-C) in dyslipidemic patients .

Metabolic and Stability Considerations

  • Hydrolysis Rate : Nicotinate esters are hydrolyzed by human serum albumin, with rates varying by ester structure (e.g., tert-butyl nicotinate is stable, while 2-butoxyethyl nicotinate hydrolyzes rapidly) .
  • Tissue Distribution: In rats, vitamin E nicotinate shows faster turnover and lower tissue accumulation compared to α-tocopheryl acetate, suggesting differences in metabolic fate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Tocopherol nicotinate
Reactant of Route 2
Reactant of Route 2
alpha-Tocopherol nicotinate

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